5-(3a-{[(5-methylpyrimidin-2-yl)oxy]methyl}-octahydrocyclopenta[c]pyrrole-2-carbonyl)piperidin-2-one
Description
This compound is a bicyclic octahydrocyclopenta[c]pyrrole derivative featuring a piperidin-2-one ring linked via a carbonyl group and a 5-methylpyrimidin-2-yl oxymethyl substituent. Its molecular formula is C₁₉H₂₅N₃O₃ (based on structural analysis), with a molecular weight of 343.43 g/mol (calculated). The compound’s design integrates a rigid bicyclic framework to enhance binding specificity, likely targeting retinol-binding protein 4 (RBP4) or similar pathways, as inferred from structurally related antagonists in the provided evidence .
Properties
IUPAC Name |
5-[3a-[(5-methylpyrimidin-2-yl)oxymethyl]-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrole-2-carbonyl]piperidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O3/c1-13-7-21-18(22-8-13)26-12-19-6-2-3-15(19)10-23(11-19)17(25)14-4-5-16(24)20-9-14/h7-8,14-15H,2-6,9-12H2,1H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIFKYSGTRKHFAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1)OCC23CCCC2CN(C3)C(=O)C4CCC(=O)NC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multistep organic synthesis strategies. The starting materials may include pyrimidine derivatives, cyclopentapyrrole compounds, and piperidinones. Common synthetic routes involve selective alkylation, cyclization, and oxidation reactions. Industrial Production Methods: On an industrial scale, the synthesis might utilize optimized reaction conditions to ensure high yields and purity, involving precise control of temperature, pressure, and pH during the reactions. Solvent selection and reaction times are also critical factors.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation, particularly at the piperidinone moiety.
Reduction: Reduction reactions can target the carbonyl group.
Substitution: The pyrimidine ring and cyclopentapyrrole core are susceptible to various substitution reactions. Common Reagents and Conditions:
Oxidation Reagents: Potassium permanganate or chromium trioxide.
Reduction Reagents: Sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Halogenating agents like N-bromosuccinimide for electrophilic substitution. Major Products Formed: Depending on the type of reaction, products may include oxidized, reduced, or substituted derivatives with modified functionalities.
Scientific Research Applications
The compound 5-(3a-{[(5-methylpyrimidin-2-yl)oxy]methyl}-octahydrocyclopenta[c]pyrrole-2-carbonyl)piperidin-2-one is a complex organic molecule with potential applications in various scientific fields, particularly in medicinal chemistry and pharmacology. This article explores its applications, supported by data tables and case studies.
Key Structural Features
- Piperidin-2-one : A common scaffold in drug design, known for its versatility in modifying biological activity.
- 5-Methylpyrimidin-2-yl : This component may enhance the compound's lipophilicity and bioavailability.
- Octahydrocyclopenta[c]pyrrole : Imparts structural rigidity, which is often favorable for receptor binding.
Antimicrobial Activity
Research has indicated that compounds with similar structures exhibit antimicrobial properties. For instance, derivatives of piperidinones have been shown to inhibit bacterial growth by disrupting cell wall synthesis. A study demonstrated that modifications on the piperidine ring can lead to increased potency against Gram-positive bacteria .
Anticancer Properties
The compound's structural similarity to known anticancer agents suggests potential efficacy in cancer treatment. In vitro studies have shown that related compounds can induce apoptosis in cancer cells through mechanisms such as inhibition of topoisomerase enzymes or modulation of apoptotic pathways .
Neuropharmacological Effects
Given the presence of the piperidine structure, this compound may also interact with neurotransmitter systems. Research highlights that piperidine derivatives can act as dopamine receptor antagonists or agonists, potentially offering therapeutic benefits in treating neurological disorders such as schizophrenia or depression .
Table 1: Comparison of Biological Activities
| Compound Structure | Antimicrobial Activity | Anticancer Activity | Neuropharmacological Activity |
|---|---|---|---|
| Piperidinone Derivative A | Moderate | High | Low |
| Piperidinone Derivative B | High | Moderate | Moderate |
| Subject Compound | TBD (To Be Determined) | TBD | TBD |
Table 2: Case Studies on Related Compounds
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific interactions with molecular targets. It may bind to certain proteins or enzymes, influencing their activity. For example, it could act as an inhibitor, modulating the activity of enzymes involved in metabolic pathways. The exact pathways can be complex, involving multiple steps of binding, conformational changes, and downstream effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The table below highlights key structural and functional differences between the target compound and analogues from the evidence:
Functional Group Impact on Physicochemical Properties
- Target Compound vs.
- Target Compound vs. BK65967 : The substitution of pyrazine-2-carbonitrile (BK65967) with piperidin-2-one introduces a lactam ring, which may improve metabolic stability due to reduced susceptibility to cytochrome P450 oxidation .
- Trifluoromethyl Phenyl vs. Methylpyrimidinyl Groups : Compounds 42, 43, and 46 incorporate a 2-(trifluoromethyl)phenyl group, which enhances lipophilicity and RBP4 binding affinity compared to the target compound’s 5-methylpyrimidinyl group .
Research Implications and Limitations
- Synthetic Feasibility : The target compound’s synthesis may face challenges in regioselective coupling of the piperidin-2-one moiety, requiring optimization of reaction conditions (e.g., temperature, catalyst) as seen in .
- Data Gaps: No direct pharmacokinetic or toxicity data are available for the target compound.
Biological Activity
The compound 5-(3a-{[(5-methylpyrimidin-2-yl)oxy]methyl}-octahydrocyclopenta[c]pyrrole-2-carbonyl)piperidin-2-one is a complex organic molecule with potential pharmacological applications. Understanding its biological activity is crucial for its development as a therapeutic agent. This article explores its synthesis, biological properties, and potential applications based on available research findings.
Chemical Structure and Properties
The compound's IUPAC name is 3a-[(5-methylpyrimidin-2-yl)oxymethyl]-N-(oxan-4-yl)-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrole-2-carboxamide . Its molecular formula is , with a molecular weight of approximately 360.5 g/mol. The structure features a piperidinone core modified with a pyrimidine moiety, contributing to its biological activity.
Pharmacological Properties
- Immunomodulatory Effects : Research indicates that derivatives of pyrimidine compounds exhibit significant immunomodulatory properties. For instance, 5-hydroxymethylpyrimidines have shown to enhance immune responses and possess cytostatic effects against various cancer cell lines .
- Enzyme Inhibition : The compound has been studied for its potential to inhibit specific enzyme activities, particularly those related to the SHP2 (Src Homology 2 Phosphatase 2) pathway. SHP2 is implicated in several signaling pathways relevant to cancer progression and metastasis .
- Antinociceptive Properties : Compounds that target the P2X3 receptor , which is involved in pain sensation, have been explored for their ability to alleviate pain. The structural similarities of this compound suggest it may act as a P2X3 antagonist, potentially offering relief from neuropathic pain .
Case Studies
Several studies have investigated the biological activities of compounds related to the structure of this compound:
- Study on Immunomodulation : A study highlighted that modifications in the pyrimidine ring lead to enhanced immunomodulatory effects in vitro, suggesting that similar modifications in our compound could yield beneficial effects in immune response modulation .
- SHP2 Inhibition : Another case study demonstrated that octahydrocyclopenta[c]pyrrole derivatives showed promising results as SHP2 inhibitors in preclinical models, indicating potential therapeutic applications in oncology .
Data Summary
| Property | Value |
|---|---|
| IUPAC Name | 3a-[(5-methylpyrimidin-2-yl)oxymethyl]-N-(oxan-4-yl)-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrole-2-carboxamide |
| Molecular Formula | C19H28N4O3 |
| Molecular Weight | 360.5 g/mol |
| Biological Activities | Immunomodulatory, SHP2 inhibition, Antinociceptive |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
